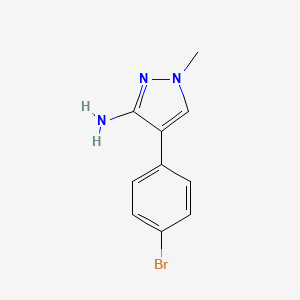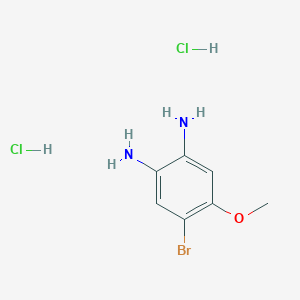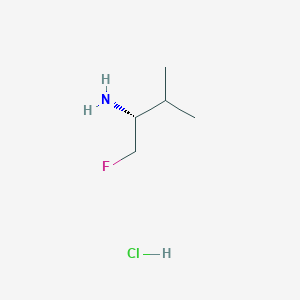![molecular formula C9H14ClNO2S B15072954 2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride CAS No. 2006277-03-6](/img/structure/B15072954.png)
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride typically involves the reaction of 2-[2-(Methylsulfonyl)phenyl]ethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and crystallization to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines.
Scientific Research Applications
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways to exert their effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylsulfonyl-phenyl)-ethylamine
- 4-(Methylsulfonyl)-benzeneethanamine
- 2-(4-Methylsulfonyl-phenyl)-ethylamine, HCl
Uniqueness
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of pharmaceuticals and fine chemicals .
Properties
CAS No. |
2006277-03-6 |
|---|---|
Molecular Formula |
C9H14ClNO2S |
Molecular Weight |
235.73 g/mol |
IUPAC Name |
2-(2-methylsulfonylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-13(11,12)9-5-3-2-4-8(9)6-7-10;/h2-5H,6-7,10H2,1H3;1H |
InChI Key |
AKJMIXJXYCPBIH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


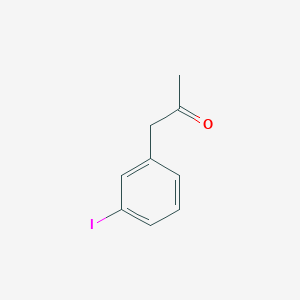
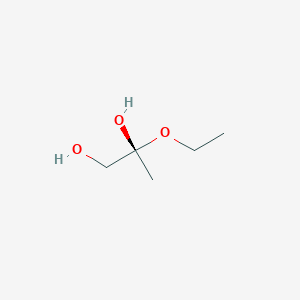
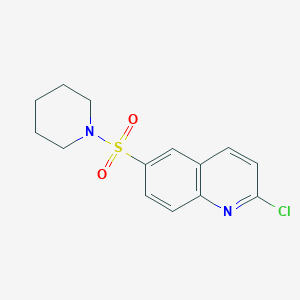
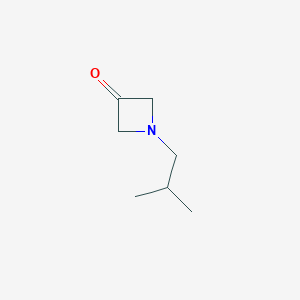
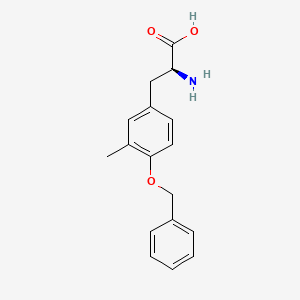
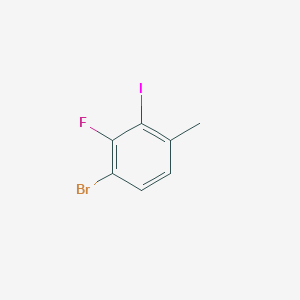
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
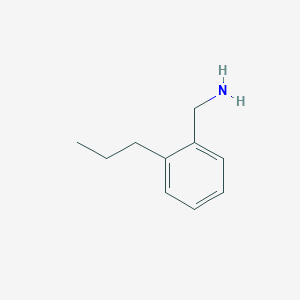

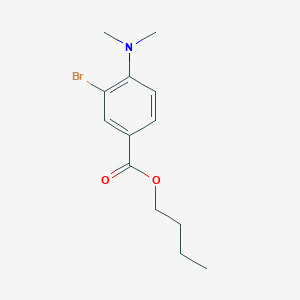
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
